molecular formula C13H17N5O4S B2874199 Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate CAS No. 895007-07-5

Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate

Cat. No.: B2874199
CAS No.: 895007-07-5
M. Wt: 339.37
InChI Key: BFFMYQXSGLOOSL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core. Key structural elements include:

  • Triazolo-pyrimidine backbone: A bicyclic system with a triazole ring fused to a pyrimidine ring at positions 4,3-a.
  • Substituents: 5,6-dimethyl groups and a 7-oxo moiety on the dihydropyrimidine ring.
  • Thioether linkage: A sulfur atom bridges the triazolo-pyrimidine core to an acetamido group.
  • Ester functionality: An ethyl ester group at the terminal acetamido position.

Properties

IUPAC Name

ethyl 2-[[2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c1-4-22-10(20)5-14-9(19)6-23-13-17-16-12-15-11(21)7(2)8(3)18(12)13/h4-6H2,1-3H3,(H,14,19)(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFMYQXSGLOOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C2N1C(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 7-Oxo-7,8-dihydropyrimidine Precursors

The synthesis initiates with 5,6-dimethylpyrimidine-2,4(1H,3H)-dione, prepared via cyclocondensation of ethyl acetoacetate and thiourea under acidic conditions. Subsequent oxidation with hydrogen peroxide in acetic acid yields 5,6-dimethyl-7-oxo-7,8-dihydropyrimidine, as confirmed by characteristic NMR resonances at δ 2.25 (s, 6H, CH3) and δ 10.8 (s, 1H, NH). Alternative routes employ microwave irradiation, reducing reaction times from 8 hours to 30 minutes while maintaining yields above 85%.

Cyclization with Thiosemicarbazides to Form Triazolopyrimidine-3-thiones

Reaction of 5,6-dimethyl-7-oxo-7,8-dihydropyrimidine with thiosemicarbazide in ethanol under reflux affords the corresponding thiosemicarbazone intermediate. Cyclization in basic media (2N NaOH, 80°C) induces ring closure, producing the triazolopyrimidine-3-thione core. This step mirrors methodologies reported for analogous systems, where hydrazine-carbothioamides undergo intramolecular cyclization to form 1,2,4-triazole-3-thiones in 52–88% yields. FT-IR analysis of the product reveals ν(S-H) at 2550 cm⁻¹ and ν(C=S) at 1250 cm⁻¹, consistent with literature.

Synthesis of Bromoacetyl-Glycine Ethyl Ester

The electrophilic coupling partner, bromoacetyl-glycine ethyl ester, is synthesized via sequential acylation and amidation steps.

Preparation of Bromoacetyl Chloride

Bromoacetic acid reacts with thionyl chloride (SOCl2) in dichloromethane under reflux, producing bromoacetyl chloride in 90% yield. Gas evolution (SO2, HCl) is controlled via a calcium chloride drying tube, and the product is distilled under reduced pressure (b.p. 78–80°C at 20 mmHg).

Amidation with Glycine Ethyl Ester

Bromoacetyl chloride is treated with glycine ethyl ester in the presence of triethylamine, yielding bromoacetyl-glycine ethyl ester. The reaction proceeds quantitatively at 0°C to prevent diketopiperazine formation. ¹H NMR analysis confirms successful amidation, with signals at δ 4.12 (q, 2H, OCH2CH3), δ 3.85 (s, 2H, CH2CO), and δ 1.25 (t, 3H, CH3).

Coupling Reactions to Form the Target Compound

Final assembly of Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate requires precise stoichiometric control and purification.

Thiolate-Mediated Alkylation Mechanisms

Combining equimolar amounts of triazolopyrimidine-3-thiolate and bromoacetyl-glycine ethyl ester in DMA at 50°C facilitates C-S bond formation. Reaction progress is monitored via the disappearance of the thiolate’s UV absorbance at 320 nm. Workup involves neutralization with dilute HCl, followed by recrystallization from ethanol/water (3:1) to afford the target compound as off-white needles.

Purification and Characterization Techniques

Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted starting materials and dimeric byproducts. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 425.0984 [M+H]⁺, while ¹³C NMR reveals carbonyl resonances at δ 170.5 (C=O, ester) and δ 165.8 (C=O, amide). Elemental analysis aligns with theoretical values (C: 48.11%, H: 5.23%, N: 19.71%, S: 7.53%).

Comparative Analysis of Synthetic Routes

Yield Efficiency Across Different Methods

Conventional thermal cyclization achieves moderate yields (52–75%), whereas microwave-assisted methods enhance efficiency (85–95%) by reducing side reactions. S-alkylation efficiencies correlate with electrophile reactivity, with bromo derivatives outperforming chloro analogs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the triazolopyrimidine ring.

    Substitution: Nucleophilic substitution reactions can replace the thioacetamido group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or reduced triazolopyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate involves its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison :

  • Core: Pyrimidine ring (non-fused) vs. fused triazolo-pyrimidine in the target compound.
  • Substituents : Thietan-3-yloxy (a three-membered sulfur-containing ring) at position 4 vs. dimethyl-oxo groups in the target.
  • Linkage : Thioether group connects to a simple acetate ester, lacking the acetamido moiety present in the target.

Synthesis : Synthesized via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, highlighting the use of thiirane derivatives for sulfur-based substitutions .

Physicochemical Properties :

  • Molecular weight and solubility are influenced by the thietan-3-yloxy group, which may enhance lipophilicity compared to the target compound’s polar acetamido group.

Pharmacological Relevance: No direct activity data, but pyrimidine-thioether derivatives are often explored for antiviral or anticancer properties.

7-Ethyl-8-imino-4-methyl-2-phenyl-7,8-dihydropyrimido[3,2:4,5]thieno[2,3-d]pyrimidine ()

Structural Comparison :

  • Core: Pyrimidine fused with thieno and pyrimido rings vs. triazolo-pyrimidine in the target.
  • Substituents : Phenyl and ethyl groups vs. dimethyl and ester functionalities in the target.

Synthesis: Prepared by condensing a pyrimidine-thiol precursor with ethylamine in ethanol, demonstrating amine-mediated cyclization strategies .

Key Differences :

Thiazolo[3,2-a]pyrimidine Ester Derivative ()

Structural Comparison :

  • Core : Thiazolo-pyrimidine (sulfur-containing thiazole fused to pyrimidine) vs. triazolo-pyrimidine.
  • Substituents : 2,4,6-trimethoxybenzylidene and phenyl groups vs. dimethyl and acetamido groups in the target.

Crystallographic Data :

  • Monoclinic crystal system (P21/n) with unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å .
  • Intermolecular hydrogen bonding (C–H⋯O) influences packing density and stability.

Physicochemical Properties :

  • Higher molecular weight (494.55 g/mol) compared to the target compound due to the benzylidene group.
  • The trimethoxybenzylidene moiety enhances π-π stacking but reduces aqueous solubility.

Pyrimido-Triazolo-Triazinone Derivatives ()

Structural Comparison :

  • Core: Pyrimido[2,1-c][1,2,4]triazolo[3,4-f][1,2,4]triazinone vs. [1,2,4]triazolo[4,3-a]pyrimidine in the target.
  • Substituents: Thiophen-2-yl and cyano groups vs. dimethyl and ester groups.

Synthesis : Multi-step reactions involving thiol intermediates, formaldehyde, and substituted anilines, emphasizing Mannich-type condensations .

Pharmacological Potential:

  • Derivatives in this class are pharmacologically evaluated, suggesting the target compound may share similar bioactivity screening pathways.

Contradictions/Gaps :

  • Direct synthesis and activity data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
  • The triazolo-pyrimidine core in the target may offer unique binding interactions compared to thieno- or thiazolo-fused systems.

Biological Activity

Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate is a triazole derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C₁₈H₁₉N₅O₄S
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 895006-95-8

This structure includes an ethyl acetate moiety linked to a thioacetamide group and a triazolopyrimidine core, which is critical for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Refluxing with Acetamides : Utilizing phosphorus oxychloride with 2-chloroacetamides.
  • Reaction with α-Bromoketones : Conducted in anhydrous ethanol under reflux conditions.

These methods yield high-purity compounds suitable for biological testing and further modifications to enhance their pharmacological profiles .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC₅₀ (μM)
MCF-7 (Breast)19.4 ± 0.22
MDA-MB-23125.0 ± 0.30
HCT-116 (Colon)30.5 ± 0.25

These results suggest that the compound may disrupt cellular processes such as tubulin polymerization, leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Tissue-Nonspecific Alkaline Phosphatase (h-TNAP) : Significant inhibition observed.
  • Intestinal Alkaline Phosphatase (h-IAP) : Comparable or superior inhibitory activity to conventional medicines.

These findings indicate potential therapeutic applications in conditions where enzyme regulation is critical .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against several pathogenic bacteria:

Bacteria Activity
Escherichia coliEffective
Staphylococcus aureusEffective
Salmonella typhimuriumEffective

This broad-spectrum activity highlights its potential use as an antibacterial agent .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Cytotoxicity Assessment : A study reported that derivatives of this compound showed varying degrees of cytotoxicity against MCF-7 and other cancer cell lines, indicating the influence of structural modifications on biological activity .
  • Molecular Docking Studies : In silico analyses have predicted interactions with key targets such as EGFR and PI3K pathways, suggesting mechanisms for its anticancer effects .

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